molecular formula C₂₁H₁₈D₃FN₂O₄S B1161462 MK-7246-d3

MK-7246-d3

Cat. No.: B1161462
M. Wt: 419.48
Attention: For research use only. Not for human or veterinary use.
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Description

MK-7246-d3 is a deuterated analog of MK-7246, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2, also known as DP2) . CRTH2 is a G protein-coupled receptor that serves as a receptor for prostaglandin D2 (PGD2), a key lipid mediator released during the allergic response that promotes inflammation, chemotaxis of immune cells, and bronchoconstriction . By selectively blocking the CRTH2 receptor, this compound acts as a crucial research tool for investigating the role of the PGD2/CRTH2 pathway in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis . The incorporation of three deuterium atoms in place of hydrogen is intended to alter the pharmacokinetic profile of the molecule, potentially improving its metabolic stability for use in advanced research applications . Preclinical studies on the non-deuterated MK-7246 demonstrated high affinity for the human CRTH2 receptor and excellent selectivity over other prostanoid receptors and a broad panel of enzymes, making it a highly specific pharmacological probe . Furthermore, research has explored the use of a carbon-11 labeled version of MK-7246 as a potential positron emission tomography (PET) tracer for imaging CRTH2 expression, highlighting its utility in drug development and diagnostic research . This product is labeled "For Research Use Only (RUO)". RUO products are essential tools designed exclusively for laboratory research in controlled environments, to be used in fundamental research, pharmaceutical discovery, and the development of new diagnostic assays . They are not intended for use in the diagnosis, prevention, or treatment of any human disease, and must not be administered to humans .

Properties

Molecular Formula

C₂₁H₁₈D₃FN₂O₄S

Molecular Weight

419.48

Synonyms

(7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydro-pyrido[1,2-a]indole-10-acetic Acid-d3

Origin of Product

United States

Synthetic Strategies and Deuteration Methodologies for Mk 7246 D3

Total Synthesis Approaches to MK-7246

The total synthesis of MK-7246 has been approached through various strategies, reflecting the need for both rapid analog generation in discovery phases and efficient, scalable production for development.

Evolution of Synthetic Routes from Medicinal Chemistry to Process Chemistry

Initial synthetic efforts for medicinal chemistry purposes focused on rapidly exploring structure-activity relationships (SAR) and providing small quantities of diverse target molecules for in vitro evaluation nih.govresearchgate.netacs.org. These early routes were often linear and involved steps that limited possibilities for diversification and presented challenges for scaling pitt.edu. For instance, an original medicinal chemistry route involved HPLC separation at the final step, which is less amenable to large-scale production researchgate.netmdpi.com.

As the compound progressed, the need for larger quantities (milligram to kilogram scale and beyond) for preclinical and clinical evaluation necessitated the development of more scalable and cost-effective manufacturing routes nih.govresearchgate.netacs.org. A synthesis scalable to 1-10 kg for animal toxicity studies and Phase I clinical trials utilized the ring-opening of an enantiopure aziridine (B145994) as a key strategic step, followed by Friedel-Crafts cyclization researchgate.netpitt.edumdpi.com. While this route enabled initial GMP deliveries, moderate yields, processing difficulties, and intermediate instability made it impractical for the significantly larger quantities required for late-stage development (>10 kg) pitt.edu.

Subsequently, a more engineered manufacturing route was developed nih.govresearchgate.netacs.org. This route incorporated key steps designed for scalability and efficiency, such as an Ir-catalyzed intramolecular N-H insertion of a sulfoxonium ylide and a highly enantioselective conversion of a ketone precursor to the amine via a transaminase process nih.govacs.orgrsc.orgacs.org. This later-stage route was amenable to pilot-plant scale production (>100 kg) and often eliminated the need for chromatographic purifications thieme-connect.com.

Application of Chemoenzymatic and Biocatalytic Transformations in MK-7246 Synthesis

Biocatalysis has emerged as a powerful tool in the synthesis of pharmaceutical compounds, offering advantages in terms of efficiency, selectivity, and environmental impact mdpi.comacs.orgresearchgate.net. In the synthesis of MK-7246, biocatalytic transformations played a significant role in the evolution of the process route researchgate.netacs.orgmdpi.comacs.org.

A key application of biocatalysis in the manufacturing route was the use of a transaminase enzyme for the enantioselective conversion of a prochiral ketone intermediate to the desired chiral amine nih.govresearchgate.netacs.orgmdpi.comacs.org. This single-step biotransformation provided the amine intermediate with excellent enantioselectivity (>99% ee) and good yield (76% yield on scale-up), improving upon previous chemical methods that required multiple steps and sometimes late-stage chiral separations mdpi.comacs.org. Screening of various R-selective transaminases identified CDX-017 as providing high enantiomeric excess pitt.edumdpi.com. The reproducibility of this biotransformation on scale-up facilitated the production of large quantities of MK-7246 mdpi.com.

The integration of this biocatalytic step illustrates the impact of chemoenzymatic approaches in developing more efficient and sustainable synthetic routes for complex pharmaceutical targets nih.govresearchgate.netacs.orgmdpi.com.

Enantioselective Synthesis and Stereochemical Control in MK-7246 Production

The biological activity of MK-7246 is associated with a specific enantiomer, making enantioselective synthesis and stereochemical control crucial aspects of its production caymanchem.comucl.ac.uk. Early synthetic routes sometimes relied on chiral separations at later stages to obtain the desired enantiomer researchgate.netmdpi.com.

The development of more advanced routes incorporated strategies for establishing the correct stereochemistry earlier in the synthesis with high fidelity. The use of an enantiopure aziridine in an earlier kilogram-scale route was one approach to introduce chirality researchgate.netmdpi.com.

Site-Specific Deuteration Strategies for MK-7246-d3

The synthesis of the deuterated analogue, this compound, requires site-specific incorporation of deuterium (B1214612) atoms. This is typically done to create an internal standard for quantitative analysis by mass spectrometry or to study metabolic pathways nzic.org.nznih.gov.

Design Considerations for Deuterium Incorporation Based on Metabolic Vulnerabilities

The strategic placement of deuterium atoms in a molecule like this compound is often guided by an understanding of the molecule's metabolic fate. Deuterium substitution at metabolically labile positions can slow down enzymatic cleavage at those sites due to the kinetic isotope effect, potentially altering the pharmacokinetic profile or improving the stability of the molecule for analytical purposes nih.gov.

While specific details regarding the metabolic vulnerabilities of MK-7246 and how they directly informed the design of this compound deuteration sites are not extensively detailed in the provided search results, the general principle involves identifying bonds that are susceptible to enzymatic transformation (e.g., oxidation, dealkylation) and replacing hydrogen atoms with deuterium at or near these sites. The "-d3" designation suggests the incorporation of three deuterium atoms. PubChem lists this compound as a synonym for MK-7246, indicating it is a deuterated form, but does not specify the exact positions of deuteration nih.gov. However, given the common practice in preparing deuterated standards for pharmaceutical compounds, the deuterium atoms are likely placed at positions prone to metabolic modification, such as on alkyl groups or at benzylic or alpha-carbon positions adjacent to heteroatoms.

Chemical Methodologies for Deuterium Exchange and Introduction

Deuterium can be incorporated into organic molecules through various chemical methodologies, including hydrogen-deuterium exchange reactions or by using deuterated reagents in the synthetic pathway.

For this compound, the deuterium atoms are specifically incorporated, as indicated by the "-d3" label. One common strategy for introducing deuterium at specific sites, particularly on N-methyl groups as suggested by the structure of MK-7246 which contains an N-methylsulfonamide moiety, is through reactions utilizing deuterated methyl sources, such as deuterated methyl iodide (CD3I) . A reported synthesis of [11C]MK-7246, a radiolabeled analogue, involved methylation with [11C]methyl iodide at the N-methyl position . This suggests that the N-methyl group is a site amenable to methylation, and thus, deuteration at this position using CD3I would be a plausible strategy for synthesizing this compound.

Another approach for site-specific deuterium introduction involves hydrogen-deuterium exchange catalyzed by metals or enzymes nih.govacs.orghbni.ac.in. However, without specific literature detailing the synthesis of this compound, the precise chemical methodology used for its deuteration remains to be explicitly confirmed from the provided search results. The mention of this compound as a synonym for MK-7246 in PubChem suggests its existence and likely synthesis for related studies nih.gov.

While the provided search results detail the synthesis of MK-7246 and radiolabeled analogues like [11C]MK-7246 and [18F]MK-7246, specific synthetic procedures solely focused on the preparation of this compound with detailed deuterium incorporation methodologies were not found nih.gov. However, the principles of site-specific deuteration, often involving the use of deuterated reagents or exchange reactions at targeted positions, would be applied.

Potential Biocatalytic Approaches for Deuterium Labeling

Biocatalysis offers potential advantages for introducing deuterium in a site- and stereoselective manner under mild and sustainable conditions. nih.govmdpi-res.com Enzymes, such as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, can catalyze the reversible deprotonation of α-amino acids, which can be exploited for deuterium incorporation using D2O as the deuterium source. nih.gov For instance, the α-oxo-amine synthase SxtA AONS has been shown to catalyze the site- and stereoselective deuterium incorporation into various α-amino acids and esters. nih.gov While the direct application of such biocatalytic methods to the complex structure of this compound is not explicitly mentioned in the search results, the principles of enzyme-catalyzed deuterium exchange could potentially be explored for specific positions within the molecule, particularly if suitable enzymatic transformations can be identified or engineered. Biocatalytic processes have been successfully applied in the synthesis of MK-7246 itself, specifically in the conversion of a ketone to an amine with high enantioselectivity, demonstrating the potential of using enzymes in the synthesis of this compound. nih.govresearchgate.netacs.org

Radiosynthesis of Analogues and Precursors for this compound Research

Radiolabeled analogues of MK-7246, specifically [11C]MK-7246 and [18F]MK-7246, have been synthesized for use as PET tracers to visualize and quantify GPR44 expression. patsnap.comnih.govdiva-portal.orgresearchgate.netnih.govnih.govmdpi.comdiva-portal.org The radiosynthesis of these analogues provides valuable information on precursor design and labeling strategies that could be relevant for research involving this compound, particularly if it is used in studies requiring radioactive tracing or as a reference standard for radiolabeled experiments.

Synthesis of [11C]MK-7246 and [18F]MK-7246 Radioligands

The radiosynthesis of [11C]MK-7246 typically involves the methylation of a precursor, such as N-desmethyl-O-methyl MK-7246, with [11C]methyl iodide, followed by hydrolysis. patsnap.comresearchgate.netnih.gov The [11C]methyl iodide is produced from cyclotron-produced [11C]carbon dioxide. nih.gov This method labels the compound in the N-methyl position. patsnap.comresearchgate.netnih.gov

For the synthesis of [18F]MK-7246, the presence of a fluorine atom in the MK-7246 molecule allows for theoretical labeling with fluorine-18 (B77423). nih.govnih.gov A reported method describes the synthesis and radiolabeling of [18F]MK-7246 and its precursor compound. nih.gov Nucleophilic aromatic substitution (SNAr) is a likely fluorination method for incorporating 18F onto the phenyl ring, especially given the presence of an electron-withdrawing sulfonyl group para to the fluorine. mdpi.com Common leaving groups for SNAr include trimethylammonium salt and nitro groups. mdpi.com

Data on the radiosynthesis of [11C]MK-7246 shows that it can be obtained with sufficient activities for preclinical investigations and high radiochemical purity. patsnap.comresearchgate.netnih.gov An improved method for synthesizing [11C]MK-7246 has been reported, resulting in increased radioactivity and radiochemical yield. diva-portal.orgnih.gov

Here is a summary of radiosynthesis data for [11C]MK-7246:

RadiotracerPrecursor AmountRadioactivity at EOS (MBq)Radiochemical Yield (RCY)Radiochemical Purity (RP)Reference
[11C]MK-7246Not specified270 ± 120Not specified93 ± 2% patsnap.comresearchgate.netnih.gov
[11C]MK-72461 mg800 ± 15216 ± 2%85 ± 4% (initially), 92% (with ascorbic acid) diva-portal.orgnih.gov
[11C]MK-72460.5 mg522 ± 899 ± 2%Not specified nih.gov

For [18F]MK-7246, the radioactivity yield and radiochemical yield are dependent on the amount of precursor used. nih.gov

Here is a summary of radiosynthesis data for [18F]MK-7246:

RadiotracerPrecursor AmountRadioactivity Yield (MBq)Radiochemical Yield (RCY)Radiochemical Purity (RP)Molar Activity (GBq/µmol)Reference
[18F]MK-72460.5 mg340 ± 73 ± 0%>97% (with ascorbic acid)~400 nih.gov
[18F]MK-72461.0 mg583 ± 1066 ± 1%>97% (with ascorbic acid)~400 nih.gov

Precursor Design and Labeling Efficiency for Positron Emission Tomography (PET) Tracers

The design of suitable precursors is crucial for efficient radiolabeling of PET tracers. For [11C]MK-7246, the precursor N-desmethyl-O-methyl MK-7246 was synthesized in seven steps to enable labeling at the N-methyl position using [11C]methyl iodide. patsnap.comresearchgate.netnih.gov The protection group was introduced to ensure selective incorporation of the carbon-11 (B1219553) radioisotope at the sulfonamide nitrogen.

Labeling efficiency, often reflected in radiochemical yield and molar activity, is a key consideration in radiosynthesis. While the initial radiochemical yield for [11C]MK-7246 was noted as low, it was sufficient for preclinical investigations. Improvements in the synthesis method have led to increased radioactivity and radiochemical yield. diva-portal.orgnih.gov

For [18F]MK-7246, the precursor design would need to facilitate the incorporation of fluorine-18, likely through an SNAr reaction on the phenyl ring. mdpi.com The choice of leaving group on the precursor is critical for the efficiency of the nucleophilic fluorination. mdpi.com

The development of both [11C]MK-7246 and [18F]MK-7246 highlights the strategies employed to achieve sufficient labeling efficiency for PET imaging. The longer half-life of 18F (110 min) compared to 11C (20 min) offers advantages for mass production and distribution of the radiotracer. mdpi.com

Spectroscopic and Chromatographic Characterization of Mk 7246 D3

Elucidation of Deuteration Sites and Purity Assessment

Spectroscopic methods are crucial for confirming the structure of MK-7246-d3 and precisely locating the deuterium (B1214612) atoms within the molecule. These techniques provide detailed information about the molecular structure and isotopic composition.

NMR spectroscopy is a powerful tool for structural elucidation and is particularly useful for determining the sites of deuteration. washington.edupitt.edu Proton NMR (¹H NMR) is sensitive to the hydrogen atoms in a molecule. When hydrogen atoms are replaced by deuterium (²H), the corresponding signals in the ¹H NMR spectrum disappear or are significantly reduced. washington.edu Deuterium NMR (²H NMR) can directly detect the deuterium nuclei, providing signals that correspond to the positions of the deuterium atoms. By comparing the ¹H NMR spectra of MK-7246 and this compound, the sites of deuteration can be identified by the absence or decrease in intensity of specific proton signals in the deuterated analog. ²H NMR would then confirm the presence of deuterium at these positions.

Mass spectrometry is essential for determining the molecular weight of this compound and confirming the extent of deuteration. thermofisher.comresearchgate.netamegroups.org By measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact molecular weight of the deuterated compound can be determined. uni.lu The molecular weight of MK-7246 is approximately 416.5 g/mol . ebi.ac.ukhodoodo.com Each deuterium atom adds approximately 1.0067 g/mol to the molecular weight compared to a hydrogen atom. Therefore, this compound would exhibit a molecular ion peak at a mass increased by approximately 3.0201 g/mol compared to MK-7246, assuming three deuterium atoms are incorporated. High-resolution mass spectrometry can provide precise mass measurements, allowing for the confirmation of the elemental composition and the exact number of deuterium atoms incorporated. Isotopic abundance patterns in the mass spectrum can also provide information about the distribution of isotopes in the molecule.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and chemical bonds within a molecule. scifiniti.commdpi.comsu.seelsevier.com The vibrational frequencies of bonds involving deuterium are lower than those involving hydrogen due to the increased mass of deuterium. su.se This isotopic shift in vibrational frequencies can be observed in the IR and Raman spectra of this compound compared to MK-7246. By analyzing the changes in the spectral bands, particularly in regions corresponding to C-H stretching and bending vibrations, the presence of C-D bonds can be inferred, providing complementary information about the sites of deuteration and confirming structural changes induced by deuteration. scifiniti.comoatext.com

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Weight Confirmation

Advanced Chromatographic Separation Techniques for this compound

Chromatographic techniques are vital for assessing the purity of this compound and separating it from impurities, including residual non-deuterated MK-7246 or other synthetic byproducts. su.seresearchgate.netymerdigital.comoatext.comuu.seresearchgate.netresearchgate.netsigmaaldrich.com

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. ymerdigital.comsigmaaldrich.com Developing an HPLC method for this compound involves selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and potentially buffers), and detection method (e.g., UV-Vis detection if the molecule has a chromophore, or coupling with mass spectrometry). researchgate.netymerdigital.comsigmaaldrich.comnih.gov Method validation according to guidelines (e.g., ICH guidelines) is crucial to ensure the method is suitable for its intended purpose, evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit. researchgate.netymerdigital.comnih.gov For this compound, HPLC would be used to determine its chromatographic purity and to separate it from any remaining MK-7246 or other impurities.

UHPLC is an advanced form of HPLC that uses smaller particle size stationary phases and higher mobile phase pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC. oatext.comresearchgate.netnih.gov UHPLC can be particularly advantageous for the analysis of complex samples or when faster analysis times are required. oatext.com Applications of UHPLC for this compound would include high-throughput purity analysis, separation of closely related impurities or isomers, and potentially for hyphenated techniques like UHPLC-MS for online separation and mass spectrometric detection. nih.govmdpi-res.com The principles of method development and validation for UHPLC are similar to HPLC but leverage the capabilities of the UHPLC system for enhanced performance. oatext.comnih.gov

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a separation technique typically applied to volatile or semi-volatile compounds. For compounds with lower volatility or thermal lability, derivatization is often employed to make them suitable for GC analysis. MK-7246 is a relatively large molecule (molecular weight ~416.5 Da) containing polar functional groups, including a carboxylic acid, a sulfonyl group, and an amine. caymanchem.comnih.gov These characteristics suggest that MK-7246 itself is unlikely to be sufficiently volatile for direct GC analysis without decomposition or poor chromatographic behavior.

Integration of Mass Spectrometry with Chromatography for Quantitative Analysis

The hyphenation of mass spectrometry with chromatographic separation techniques is a powerful approach for the identification and quantification of chemical compounds in complex samples. This integrated approach leverages the separation power of chromatography to resolve analytes from matrix components and the sensitivity and specificity of mass spectrometry for detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used technique for the trace analysis of pharmaceutical compounds and their metabolites in various matrices. semanticscholar.orgchromatographyonline.com The ability of LC to handle a wide range of polarities and molecular weights, combined with the sensitivity and selectivity of MS/MS, makes it well-suited for analyzing compounds like MK-7246. LC-MS/MS operates by separating components of a sample using LC and then introducing the separated analytes into a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios. Multiple Reaction Monitoring (MRM) mode in MS/MS is commonly used for quantitative analysis, offering high specificity by monitoring specific precursor-to-product ion transitions for the target analyte. semanticscholar.orgresearchgate.netnih.govnih.gov

For trace analysis of MK-7246, LC-MS/MS methods would typically involve optimizing LC conditions (e.g., stationary phase, mobile phase composition, gradient) to achieve adequate separation from matrix components and potential interferences. semanticscholar.orgshimadzu.com Mass spectrometric parameters, including ionization mode (commonly electrospray ionization, ESI, for polar molecules), fragmentation energies, and MRM transitions, would be optimized to maximize sensitivity and selectivity for MK-7246. semanticscholar.orgresearchgate.netnih.govnih.gov Such methods are crucial for quantifying low concentrations of MK-7246 in research and potentially biological samples.

Application of this compound as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative LC-MS/MS bioanalytical assays. nih.govkcasbio.comchiron.nonih.gov The rationale behind using a SIL-IS is that it closely mimics the physicochemical properties of the analyte (MK-7246) throughout the analytical process, from sample preparation through chromatographic separation and mass spectrometric detection. kcasbio.comchiron.no

By adding a known amount of this compound to each sample at the beginning of the extraction procedure, the SIL-IS can compensate for variations in sample processing efficiency, matrix effects (ionization enhancement or suppression), and fluctuations in instrument response. nih.govkcasbio.comchiron.nonih.gov The ratio of the analyte peak area (MK-7246) to the internal standard peak area (this compound) is used for quantification, which helps to improve the accuracy, precision, and reproducibility of the bioanalytical method, especially in complex biological matrices like plasma or urine. nih.govchiron.no The distinct mass difference between MK-7246 and this compound allows them to be easily differentiated by the mass spectrometer, even if they co-elute chromatographically. chiron.no The use of this compound as an internal standard is therefore critical for developing sensitive, reliable, and accurate LC-MS/MS methods for the quantification of MK-7246 in bioanalytical applications. nih.gov

Pharmacokinetic and Metabolic Research of Mk 7246 D3 in Preclinical Models

Comparative Pharmacokinetics of MK-7246-d3 versus MK-7246

Direct comparative pharmacokinetic studies specifically evaluating this compound against the non-deuterated MK-7246 in preclinical models were not extensively detailed in the consulted literature. However, the rationale for creating deuterated analogs often includes the potential to alter pharmacokinetic properties, primarily by reducing the rate of metabolism at the site of deuteration researchgate.net. This can lead to changes in elimination half-life, systemic exposure, and potentially bioavailability compared to the non-deuterated compound researchgate.net.

Absorption and Distribution Profiles in Animal Models

Research on the parent compound, MK-7246, has investigated its oral pharmacokinetics, including absorption and distribution, in various animal models such as mice, rats, dogs, sheep, and monkeys psu.edu. MK-7246 demonstrated good oral bioavailability (F > 50%) in most species, with the exception of cynomolgus monkeys (F = 10%) psu.edu. Following oral administration of [³H]MK-7246 in bile-duct-cannulated rats, approximately 84% of the administered radioactivity was recovered, with 77% excreted in the bile nih.gov. This suggests significant absorption and subsequent elimination, primarily via biliary excretion, in rats nih.gov.

Specific data on the absorption and distribution profiles of this compound in these models, and how they might differ from MK-7246, were not available. Deuteration at specific metabolic hotspots could potentially influence pre-systemic metabolism, thereby affecting the fraction of the dose absorbed into the systemic circulation and its subsequent distribution, but this is speculative without direct comparative data for this compound.

Alterations in Elimination and Half-Life Due to Deuteration

Biotransformation is a major route of elimination for MK-7246 nih.gov. In rats, less than 3% of the radioactive dose of [³H]MK-7246 was excreted as unchanged parent drug in bile, indicating extensive metabolism nih.gov. The acyl glucuronide metabolite, M3, accounted for approximately 90% of the radioactivity in rat bile, suggesting direct glucuronidation as a major elimination pathway in this species nih.gov.

Deuterium (B1214612) substitution can lead to a "kinetic isotope effect," where the stronger bond between carbon and deuterium (compared to carbon and hydrogen) can slow down enzymatic cleavage of that bond researchgate.net. If the deuteration in this compound is at a site critical for its metabolism, particularly oxidative metabolism mediated by cytochrome P450 enzymes or conjugation reactions like glucuronidation, it could potentially reduce the metabolic clearance rate researchgate.net. A reduced clearance rate could lead to a longer elimination half-life for this compound compared to MK-7246 researchgate.net. However, specific experimental data demonstrating such alterations in elimination and half-life for this compound were not found in the provided search results.

Impact of Deuteration on Systemic Exposure and Bioavailability

Systemic exposure, often measured by the area under the plasma concentration-time curve (AUC), and bioavailability (F) are key pharmacokinetic parameters. For MK-7246, good oral bioavailability (F > 50%) was observed in several preclinical species psu.edu. In humans, MK-7246 showed marked intersubject variability in pharmacokinetics, with a 25-fold higher plasma exposure (AUC) observed in individuals with a UGT2B17 gene deletion compared to those with the reference allele researchgate.netresearchgate.net. This highlights the significant role of metabolism in determining systemic exposure researchgate.netresearchgate.net.

If deuteration in this compound reduces the rate of first-pass metabolism (e.g., in the intestine or liver), it could potentially lead to increased systemic exposure (higher AUC and Cmax) and improved oral bioavailability compared to MK-7246 researchgate.net. Conversely, if the primary elimination pathway is not significantly affected by the deuteration site, the impact on exposure and bioavailability might be minimal. Without specific comparative data for this compound, these remain potential outcomes based on the general principles of deuteration in drug molecules researchgate.net.

In-depth Metabolic Profiling of this compound

Detailed metabolic profiling of MK-7246 has been conducted in preclinical species and in human hepatocytes nih.govscienceopen.com. This research is crucial for understanding how the body processes the compound and to identify potential differences in metabolism across species, which is important for selecting appropriate animal models for toxicology studies evotec.com.

Specific in-depth metabolic profiling studies comparing this compound to MK-7246 were not found in the provided search results. However, the metabolic fate of MK-7246 has been characterized.

Identification of Major Metabolites and Metabolic Pathways in Preclinical Species

In preclinical species, particularly rats, biotransformation is the major route of elimination for MK-7246 nih.gov. The primary metabolite identified in rat bile was the acyl glucuronide, M3, which accounted for a substantial majority of the recovered radioactivity after oral administration of [³H]MK-7246 nih.gov. This indicates that direct glucuronidation is a major metabolic pathway for MK-7246 in rats nih.gov.

Studies in rat hepatocytes also showed that M3 was the major metabolite, qualitatively similar to the metabolic profile observed in human hepatocytes scienceopen.com. In human hepatocytes, minor metabolites including an oxidative metabolite and a glucuronide of an oxidative metabolite were also observed scienceopen.com.

While the specific metabolites of this compound were not detailed, deuteration at a metabolically labile position could potentially lead to a shift in metabolic pathways. If the deuterated site is a preferred site for enzymatic attack (e.g., oxidation or direct conjugation), the rate of formation of metabolites resulting from reactions at that site might be reduced, potentially leading to a higher proportion of metabolites formed via alternative pathways or increased levels of the parent deuterated compound.

Investigation of Cytochrome P450 (CYP) and UGT Enzyme Involvement in this compound Metabolism

Research on MK-7246 has identified the involvement of UDP-glucuronosyltransferases (UGTs) in its metabolism nih.govscienceopen.com. In vitro enzyme kinetic studies suggested that UGT2B17 is likely the major enzyme responsible for MK-7246 metabolism in both the liver and the intestine nih.govscienceopen.com. The high affinity of MK-7246 for UGT2B17 relative to other UGTs tested supports this nih.gov. The significant impact of UGT2B17 genetic polymorphisms on MK-7246 pharmacokinetics in humans further underscores the importance of this enzyme in its metabolism nih.govresearchgate.netresearchgate.net.

While CYP enzymes are major contributors to drug metabolism for many compounds mdpi.com, the provided information on MK-7246 specifically highlights UGT-mediated glucuronidation as a primary pathway nih.govscienceopen.com.

Role of Deuteration in Modulating Metabolic Stability and Clearance Pathways

Deuteration involves the selective replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution can significantly impact the metabolic fate of a drug due to the kinetic isotope effect dovepress.comjuniperpublishers.commdpi.com. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of enzymatic cleavage, particularly in metabolic pathways involving C-H bond scission, such as those mediated by cytochrome P450 enzymes dovepress.comjuniperpublishers.commdpi.com.

The primary effect of deuteration is often an increase in metabolic stability, which can prolong the drug's biological half-life and increase systemic exposure dovepress.comjuniperpublishers.com. This can potentially lead to reduced dosing frequency and improved pharmacokinetic profiles dovepress.com. Deuterium substitution may also influence metabolic shunting, potentially reducing the production of undesirable or toxic metabolites and increasing exposure to the parent drug or desired active metabolites juniperpublishers.com. While the specific sites of deuteration in this compound and their precise impact on its metabolism and clearance pathways compared to non-deuterated MK-7246 are not detailed in the provided sources, the general principles of deuteration suggest that this compound would likely exhibit enhanced metabolic stability at the deuterated positions, potentially altering its clearance rate and metabolic profile in preclinical models compared to MK-7246.

Preclinical Pharmacodynamic Characterization of MK-7246 Analogs

MK-7246 is characterized as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D₂ (PGD₂) receptor DP₂ nih.govnih.govcaymanchem.com. It has also been identified as a GPR44 antagonist researchgate.netresearchgate.netresearchgate.net. Preclinical pharmacodynamic studies on MK-7246 have focused on its interaction with these receptors and its functional effects in relevant biological systems.

Receptor Occupancy and Ligand Binding Kinetics in Animal Tissues

Studies have demonstrated that MK-7246 exhibits high affinity for CRTH2 across multiple species, including human, monkey, dog, rat, and mouse nih.govpsu.edu. It interacts with CRTH2 in a reversible manner nih.govpsu.edu. MK-7246 has shown high selectivity for CRTH2 over other prostanoid receptors and a wide panel of other receptors and enzymes nih.govpsu.educaymanchem.com.

Receptor occupancy studies, particularly using radiolabeled analogs like [¹¹C]MK-7246, have been conducted in animal models, including rats and pigs, to evaluate binding to CRTH2/GPR44 in tissues such as the pancreas and spleen researchgate.net. These studies have shown specific tracer uptake in areas known to be rich in CRTH2/GPR44, such as the islets of Langerhans in human pancreas sections . The binding could be significantly reduced by co-administration of non-radioactive MK-7246, indicating a receptor-mediated binding mechanism researchgate.net.

While specific receptor occupancy and ligand binding kinetics for this compound are not available, it is generally expected that deuteration at positions not directly involved in receptor binding would not significantly alter the affinity or binding kinetics compared to the non-deuterated compound dovepress.com.

Table 1: Binding Affinity of MK-7246 for Human Receptors

Receptor TypeTarget NameKᵢ (nM)Selectivity Ratio (vs CRTH2)Source
Prostanoid ReceptorCRTH2/DP₂2.51 psu.educaymanchem.com
Prostanoid ReceptorDP₁373149 psu.educaymanchem.com
Prostanoid ReceptorFP>25100>10040 caymanchem.com
Prostanoid ReceptorIP>23030>9212 caymanchem.com
Prostanoid ReceptorTP38041521 caymanchem.com
Prostanoid ReceptorEP₁76683067 caymanchem.com
Prostanoid ReceptorEP₂233309332 caymanchem.com
Prostanoid ReceptorEP₃103004120 caymanchem.com
Prostanoid ReceptorEP₄168006720 caymanchem.com

Note: Data presented is for the non-deuterated MK-7246.

In Vitro and Ex Vivo Functional Assays of Target Modulation

In vitro and ex vivo functional assays have been used to assess the ability of MK-7246 to modulate its target receptors. MK-7246 has been shown to act as a full antagonist on both recombinant and endogenously expressed CRTH2 nih.govpsu.edu. In functional assays, MK-7246 inhibited 13,14-dihydro-15-keto-PGD₂-induced inhibition of cAMP formation in HEK293 cells expressing human CRTH2/DP₂ with an IC₅₀ of 3 nM caymanchem.com. It also inhibited 13,14-dihydro-15-keto-PGD₂-induced eosinophil shape change (IC₅₀ = 2.2 nM) and CD11b upregulation on eosinophils and basophils in isolated human whole blood (IC₅₀s = 6.2 and 5.4 nM, respectively) caymanchem.com.

Ex vivo studies in monkeys and sheep have demonstrated that MK-7246 yields blockade of CRTH2 on eosinophils nih.govpsu.edu. Furthermore, in sheep, MK-7246 significantly blocked antigen-induced late-phase bronchoconstriction and completely prevented airway hyperresponsiveness, demonstrating its functional activity in a relevant animal model of respiratory disease nih.govpsu.educaymanchem.com.

While specific in vitro or ex vivo functional assay data for this compound is not available, it is anticipated that, similar to receptor binding, deuteration at sites not critical for receptor interaction and downstream signaling would likely preserve the functional antagonist activity observed with the non-deuterated MK-7246.

Molecular and Cellular Interaction Studies of Mk 7246 and Its Deuterated Analogue

Receptor Binding Affinity and Selectivity Profiling

Studies have investigated the binding characteristics of MK-7246 and its radiolabeled forms to the CRTH2/GPR44 receptor to determine its affinity and selectivity.

Radioligand Binding Assays with [11C]MK-7246 and [18F]MK-7246 on CRTH2/GPR44

Radiolabeled versions of MK-7246, specifically with carbon-11 (B1219553) ([11C]MK-7246) and fluorine-18 (B77423) ([18F]MK-7246), have been developed and evaluated for their potential as Positron Emission Tomography (PET) tracers for imaging CRTH2/GPR44, particularly in the context of pancreatic beta-cell mass researchgate.netnih.govnih.govdntb.gov.ua. [11C]MK-7246 has been synthesized and evaluated, demonstrating binding and biodistribution properties suitable for PET imaging of CRTH2 researchgate.netnih.gov. Preclinical evaluations of [11C]MK-7246 showed focal binding in areas with insulin-positive islets of Langerhans in human pancreas sections nih.gov. In pig studies, baseline uptake in tissues known to express CRTH2, such as the pancreas and spleen, was significantly reduced after administration of non-radioactive MK-7246, indicating a receptor-binding mechanism researchgate.netnih.gov. [11C]MK-7246 demonstrated GPR44-mediated binding to the pancreas in PET-CT investigations in pigs nih.gov.

Similarly, [18F]MK-7246 has been synthesized and assessed for preclinical evaluation using cell lines, mice, rats, and human pancreatic cells nih.govdntb.gov.uamdpi.com. Preclinical assessments demonstrated the strong affinity and selectivity of [18F]MK-7246 towards GPR44 nih.govdntb.gov.uamdpi.com. The binding signal of [18F]MK-7246 to GPR44-expressing CHO-K1 cells was significantly higher compared to non-transfected cells and could be suppressed by saturating the receptors with non-radioactive MK-7246 and other GPR44 antagonists mdpi.com. Both [18F]MK-7246 and [11C]MK-7246 have displayed high specific GPR44 binding, utilizing a screening strategy involving a suitable "cold" ligand during their development nih.govmdpi.com.

Competitive Binding Studies of MK-7246-d3 with Recombinant and Endogenously Expressed Receptors

Information specifically detailing competitive binding studies of the deuterated analogue, this compound, with recombinant and endogenously expressed receptors was not found within the provided search results. While MK-7246 itself has been extensively studied for its competitive binding to CRTH2/GPR44 (with a Kᵢ value of 2.5 nM in human CRTH2 competition binding assays biocat.comnih.govmedchemexpress.commdpi.comarctomsci.com), and radiolabeled forms have been used in binding assays, data explicitly on this compound in such studies is not available in the provided context.

Assessment of Selectivity Against Off-Targets

MK-7246 has demonstrated a favorable selectivity profile against various off-targets. In addition to its high affinity for human CRTH2 (Kᵢ, 2.5 nM), MK-7246 displayed significantly weaker affinity for other prostanoid receptors nih.govmedchemexpress.comarctomsci.com. Its affinity for the DP receptor was 149-fold lower (Kᵢ, 373 ± 96 nM), and its affinity for other prostanoid receptors was ≥1500-fold lower (e.g., Kᵢ, 7668 ± 2169 nM for EP₂, 3804 ± 1290 nM for TP) nih.govmedchemexpress.comarctomsci.com.

MK-7246 was also tested in a panel of 157 enzyme and receptor assays at concentrations up to 100 μM, with small but significant activity detected only on phosphodiesterase 1 (PDE1, IC₅₀ = 33.2 μM) and MAPK3 (ERK1, IC₅₀ = 49.4 μM) medchemexpress.comarctomsci.com. In vitro selectivity studies indicated >100-fold selectivity against related receptors chemicalprobes.org. Hits in a GPCR scan included SLC6A3 (Kᵢ = 283 nM), GABA/PBR (Kᵢ = 1115 nM), and DRD2 (Kᵢ = 3746 nM), while the prostanoid receptor binding assay showed a Kᵢ of 3804 nM for TBXA2R chemicalprobes.org.

Table 1: Selectivity Profile of MK-7246 Against Various Receptors

Receptor Affinity (Kᵢ or IC₅₀) Fold Selectivity vs. CRTH2 Reference
Human CRTH2 Kᵢ = 2.5 nM 1 biocat.comnih.govmedchemexpress.comarctomsci.com
DP Receptor Kᵢ = 373 ± 96 nM 149 nih.govmedchemexpress.comarctomsci.com
EP₂ Receptor Kᵢ = 7668 ± 2169 nM ≥1500 nih.govmedchemexpress.comarctomsci.com
TP Receptor Kᵢ = 3804 ± 1290 nM ≥1500 nih.govmedchemexpress.comarctomsci.com
PDE1 IC₅₀ = 33.2 μM - medchemexpress.comarctomsci.com
MAPK3 (ERK1) IC₅₀ = 49.4 μM - medchemexpress.comarctomsci.com
SLC6A3 Kᵢ = 283 nM - chemicalprobes.org
GABA/PBR Kᵢ = 1115 nM - chemicalprobes.org
DRD2 Kᵢ = 3746 nM - chemicalprobes.org

Cellular Pathway Modulation

CRTH2/GPR44 is a Gαi coupled receptor, and its activation typically leads to a decrease in intracellular cAMP levels rsc.org. Antagonism of CRTH2 by compounds like MK-7246 is expected to counteract these effects.

Investigation of Intracellular Signaling Cascades Triggered by CRTH2/GPR44 Antagonism in Cellular Models

MK-7246 acts as a full antagonist on recombinant and endogenously expressed CRTH2 nih.gov. Studies have shown that MK-7246 can block the effects mediated by CRTH2 activation. For instance, MK-7246 demonstrated antagonist potency in blocking DK-PGD₂-induced inhibition of cAMP in recombinant cells overexpressing human GPR44 researchgate.net. While the search results confirm MK-7246's antagonist activity and its impact on downstream inflammatory markers such as a dose-dependent decrease in the number of eosinophils and levels of IL-5 and IL-13 in animal models of pulmonary inflammation medchemexpress.comarctomsci.comnih.gov, detailed investigations specifically outlining the intricate intracellular signaling cascades triggered by CRTH2/GPR44 antagonism by MK-7246 or this compound in various cellular models were not explicitly found within the provided search results. CRTH2 signaling is known to promote the recruitment and activation of eosinophils and basophils and stimulate Th2 cells and ILC2 cells to release type 2 cytokines including IL-4, IL-5, and IL-13 bmj.com. Antagonizing this receptor with MK-7246 would therefore be expected to modulate these downstream effects.

Gene Expression and Protein Regulation Studies in Response to MK-7246 Exposure

Information specifically detailing comprehensive gene expression and protein regulation studies conducted in response to exposure to MK-7246 or this compound in cellular models was not found within the provided search results. While transcriptomic and proteomic screenings have been mentioned in the context of identifying GPR44 as a beta-cell biomarker dntb.gov.uamdpi.com, specific studies analyzing changes in global gene and protein expression profiles directly resulting from MK-7246 exposure were not available in the provided context.

Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity, while Structure-Metabolism Relationship (SMR) studies investigate how structural features influence metabolic fate. For MK-7246 and its deuterated analogue, these studies are critical for understanding their interaction with CRTH2/GPR44 and their metabolic profiles.

Elucidation of Key Structural Motifs for CRTH2/GPR44 Interaction

MK-7246 is structurally related to other CRTH2 antagonists like ramatroban (B1678793) and TM30089. researchgate.netresearchgate.net The discovery of MK-7246 involved the isolation of the R enantiomer of a reverse indole (B1671886) structure, which demonstrated higher affinity and selectivity for GPR44 compared to the S enantiomer. mdpi.com

SAR studies in the development of CRTH2 antagonists have explored various structural features. The addition of an N-sulfonyl group has been characterized as increasing affinity for GPR44. nih.gov MK-7246 possesses a (4-fluorophenyl)sulfonyl-methylamino group and a tetrahydropyrido[1,2-a]indole core with an acetic acid moiety. caymanchem.comnih.gov This specific structural arrangement contributes to its high affinity and selectivity for CRTH2/GPR44. nih.govmdpi.com

MK-7246 exhibits strong binding affinity to GPR44 across multiple species, including human, monkey, dog, rat, and mouse, with reported IC50 values in the nanomolar range. mdpi.com

Interactive Table 1: Affinity of MK-7246 for GPR44 across Species

SpeciesIC50 (nM)Source
Human3.5 mdpi.com
Monkey (Cynomolgus)6.9 mdpi.com
Dog6.3 mdpi.com
Rat4.6 mdpi.com
Mouse9.2 mdpi.com

MK-7246 also demonstrates significant selectivity over other prostanoid receptors, with considerably weaker affinity for DP1 and other EP receptors. caymanchem.commdpi.com

Interactive Table 2: Selectivity of MK-7246 against Prostanoid Receptors

ReceptorKi (nM)Fold Selectivity vs CRTH2 (Ki = 2.5 nM)Source
CRTH2/DP22.51 caymanchem.com
DP1373~149 caymanchem.commdpi.com
FP>25,100>10040 caymanchem.com
IP>23,030>9212 caymanchem.com
TP3,804~1521 caymanchem.com
EP17,668~3067 caymanchem.com
EP214,300~5720 caymanchem.com
EP323,330~9332 caymanchem.com
EP414,000~5600 caymanchem.com

Mapping Deuteration Sites to Specific Metabolic Vulnerabilities and Kinase Inhibition

Deuteration is a strategy employed to improve the metabolic stability of drug molecules by strengthening specific carbon-hydrogen bonds that are susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes. informaticsjournals.co.injuniperpublishers.com This can lead to reduced clearance and potentially a longer half-life. informaticsjournals.co.injuniperpublishers.com

While the precise metabolic pathways of MK-7246 and the specific sites of deuteration in this compound are not extensively detailed in the provided search results, one major metabolite of MK-7246 identified in a rat study was the acyl glucuronide. researchgate.net This metabolite showed weak affinity for GPR44. researchgate.net Minor amounts of the parent compound and a decarboxylated metabolite were also excreted. researchgate.net

Deuteration at metabolically vulnerable positions can decrease the rate of metabolism through the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly than the C-H bond. informaticsjournals.co.in This principle is applied to enhance the pharmacokinetic profile of drugs. informaticsjournals.co.injuniperpublishers.com

The search results mention the potential for kinase inhibition in the context of deuterated compounds, citing an example of a nickel-catalyzed asymmetric transfer hydrogenation and α-selective deuteration of N-sulfonyl imines being applied to the asymmetric synthesis of a RIP-1 kinase inhibitor. researchgate.net Another result discusses a deuterated MET kinase inhibitor (DO-2) designed to mitigate side effects related to metabolism. stichtingduos.nl However, there is no direct information in the provided results linking the deuteration of MK-7246 specifically to kinase inhibition. MK-7246 is primarily characterized as a selective CRTH2/GPR44 antagonist. caymanchem.comnih.gov Its selectivity profile indicates weak affinity for a broad panel of other receptors and enzymes, which would include various kinases, suggesting that off-target kinase inhibition is unlikely to be a primary characteristic of the non-deuterated compound. caymanchem.com The impact of deuteration on potential off-target kinase interactions for this compound is not described in the search results.

The rationale for creating this compound would likely be to improve its metabolic stability and pharmacokinetic properties compared to the non-deuterated MK-7246, potentially leading to a more favorable exposure profile. informaticsjournals.co.injuniperpublishers.com However, specific data demonstrating the altered metabolic fate or pharmacokinetic advantages of this compound over MK-7246 are not present in the provided snippets.

Compound Information

Applications of Mk 7246 D3 in Advanced Biomedical Imaging Research

Development of MK-7246-d3-derived PET Tracers

The development of PET tracers based on MK-7246 involves radiolabeling the compound with positron-emitting isotopes, such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), to enable detection via PET imaging. researchgate.netmdpi.comnih.govdiva-portal.orgnih.govresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com The resulting radiolabeled variants, such as [¹¹C]MK-7246 and [¹⁸F]MK-7246, are then evaluated for their suitability as imaging agents for GPR44 expressing beta cells. mdpi.comnih.govdiva-portal.orgnih.govresearchgate.netdiva-portal.orgmdpi.com

Synthesis and Optimization of Radiolabeled this compound Variants for PET Imaging

The synthesis of radiolabeled MK-7246 variants involves specific radiochemistry techniques to incorporate the desired positron-emitting isotope. For [¹¹C]MK-7246, radiolabeling with carbon-11 has been reported. researchgate.netdiva-portal.orgmdpi.com Optimization of the synthesis method has aimed at increasing radioactivity yield and radiochemical purity. mdpi.com For instance, improvements in the synthesis of [¹¹C]MK-7246 resulted in increased radioactivity from 270 ± 120 MBq to 800 ± 152 MBq at end of synthesis (EOS) using 1 mg of precursor. mdpi.com The radiochemical yield (RCY) was reported as 16 ± 2% with 1 mg of precursor and 9 ± 2% with 0.5 mg of precursor. mdpi.com

The presence of a fluorine atom in the MK-7246 molecule also allows for radiolabeling with fluorine-18, leading to the development of [¹⁸F]MK-7246. mdpi.comnih.govdiva-portal.orgnih.gov The synthesis and radiolabeling method for producing [¹⁸F]MK-7246 and its precursor compound have been described. mdpi.comnih.govdiva-portal.orgnih.gov Radiolabeling with fluorine-18 offers potential advantages, such as a longer half-life (109.7 min) compared to carbon-11 (20.4 min), which can be beneficial for imaging protocols. nih.gov

In Vitro and In Vivo Evaluation of Tracer Binding Specificity to GPR44 on Beta-Cells

Preclinical assessments of radiolabeled MK-7246 variants have demonstrated strong affinity and selectivity towards GPR44. mdpi.comnih.govdiva-portal.orgnih.gov In vitro studies using cell lines, such as GPR44-overexpressing CHO-K1 cells and control CHO-K1 cells, have shown strong binding of radiolabeled MK-7246 to cells expressing GPR44, with minimal binding in control cells. nih.govresearchgate.netdiva-portal.org This indicates the specificity of the tracer for the target receptor. Furthermore, studies using engineered human pancreatic beta-cell lines (e.g., EndoC-BH1) and highly purified pancreatic endocrine fractions have shown significantly higher uptake of [¹⁸F]MK-7246 compared to exocrine fractions. nih.gov

In vivo evaluations in various animal models, including mice, rats, and pigs, have further supported the GPR44-mediated binding of radiolabeled MK-7246 to beta cells. researchgate.netmdpi.comnih.govdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govdiva-portal.orgmdpi.com Studies in pigs with [¹¹C]MK-7246 demonstrated specific binding within the pancreas. researchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com The specificity of binding has been repeatedly demonstrated through blocking studies, where preadministration of nonradioactive MK-7246 significantly reduced the uptake of the radiolabeled tracer in the pancreas, indicating a receptor-binding mechanism. researchgate.netresearchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com

Biodistribution and Kinetic Modeling of Radiotracer Uptake in Animal Models

Biodistribution studies in animal models have provided insights into the uptake and clearance of radiolabeled MK-7246 variants. researchgate.netmdpi.comnih.govdiva-portal.orgnih.govresearchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.comnih.gov [¹¹C]MK-7246 has shown mainly hepatobiliary excretion in pigs. researchgate.netresearchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com The biodistribution in rats and mice has also exhibited excretion. nih.gov [¹⁸F]MK-7246 has demonstrated excellent metabolic stability and a fast clearance profile from blood and tissues, contributing to a low non-specific signal and potentially better contrast in imaging. mdpi.comnih.govdiva-portal.orgnih.gov

Kinetic modeling techniques in PET are crucial for quantifying the behavior of radiotracers in vivo and assessing biological parameters. nih.gov While specific detailed kinetic modeling data for this compound itself were not extensively detailed in the search results, the evaluation of its radiolabeled variants like [¹¹C]MK-7246 and [¹⁸F]MK-7246 in animal models involves assessing their kinetic properties, including uptake and clearance rates, to determine optimal imaging windows and quantify tracer binding. researchgate.netnih.govresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com The optimal biodistribution window for [¹¹C]MK-7246 in pigs was identified between 60–90 minutes post-injection, after hepatobiliary elimination had occurred, resulting in a clearly defined pancreas. researchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com

Imaging Pancreatic Beta-Cell Mass in Preclinical Diabetes Models

The development of this compound-derived PET tracers is driven by the need for non-invasive methods to quantify pancreatic beta-cell mass in the context of diabetes research. Loss of BCM is a hallmark of diabetes, and accurate, longitudinal assessment of BCM is crucial for understanding disease progression and evaluating therapeutic interventions. researchgate.netmdpi.comnih.govnih.gov

Utilization of this compound-derived Tracers for Non-Invasive Beta-Cell Mass Quantification in Animal Models

Radiolabeled MK-7246 variants, particularly [¹¹C]MK-7246 and [¹⁸F]MK-7246, have been utilized in preclinical animal models to explore their potential for non-invasive BCM quantification. researchgate.netresearchgate.netnih.govdiva-portal.orgmdpi.comnih.govCurrent time information in Aurangabad Division, IN.thno.orgnih.gov The specific binding of these tracers to GPR44, which is highly expressed on beta cells, allows for the visualization and potential quantification of beta-cell mass using PET imaging. researchgate.netmdpi.comnih.govnih.govdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov Studies in pigs using [¹¹C]MK-7246 have shown promising results for visualizing the pancreas with good contrast. researchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com The ability to block the pancreatic signal with excess nonradioactive MK-7246 further supports the utility of these tracers for targeting beta cells. researchgate.netresearchgate.netresearchgate.netnih.govnih.govdiva-portal.orgmdpi.com

While specific quantitative data directly linking PET signal from this compound-derived tracers to absolute beta-cell mass across various preclinical diabetes models were not extensively detailed in the provided search results, the foundational research demonstrates the tracers' ability to bind specifically to the target (GPR44 on beta cells) in vivo, which is a prerequisite for BCM quantification. The focus of much of the presented research is on validating the tracer's specificity and favorable biodistribution for beta-cell imaging.

Advanced Preclinical Research Applications of Mk 7246 D3

In Vitro Pharmacological Characterization in Primary Cell Cultures and Cell Lines

Preclinical in vitro studies with MK-7246 have primarily focused on its interaction with the CRTH2/GPR44 receptor and its effects on relevant cell types involved in inflammation and metabolic processes.

Assessment of MK-7246 Activity in Isolated Immune Cells (e.g., Th2 cells, eosinophils)

MK-7246 functions as a potent and selective antagonist of the CRTH2 receptor. In vitro studies have demonstrated that MK-7246 possesses high affinity for CRTH2 across various species, including human, monkey, dog, rat, and mouse. caymanchem.com It interacts with the receptor in a reversible manner. caymanchem.com Equilibrium competition analysis using cell membranes expressing recombinant human CRTH2 revealed that MK-7246 competes for [³H]PGD₂ specific binding with high affinity. uni.luneobioscience.com

MK-7246 exhibits significant selectivity for CRTH2 over other prostanoid receptors, including the DP₁ receptor and various EP and TP receptors. neobioscience.com This selectivity profile is summarized in the table below.

ReceptorMK-7246 Affinity (Ki)
Human CRTH2/DP₂ (GPR44)2.5 nM
Human DP₁ Receptor373 ± 96 nM
Human EP₂ Receptor7668 ± 2169 nM
Human TP Receptor3804 ± 1290 nM
Other Prostanoid Receptors≥1500-fold lower Ki

MK-7246 has been shown to act as a full antagonist on both recombinant and endogenously expressed CRTH2. caymanchem.com Beyond receptor binding, MK-7246 inhibits 13,14-dihydro-15-keto-PGD₂-induced inhibition of cAMP formation in HEK293 cells expressing human CRTH2/DP₂ with an IC₅₀ of 3 nM. googleapis.com Furthermore, it inhibits 13,14-dihydro-15-keto-PGD₂-induced eosinophil shape change (IC₅₀ = 2.2 nM) and CD11b upregulation on eosinophils and basophils in isolated human whole blood (IC₅₀s = 6.2 and 5.4 nM, respectively). googleapis.com Ex vivo studies in monkeys and sheep have shown that MK-7246 yields blockade of CRTH2 on eosinophils. caymanchem.com Th2 cells and eosinophils are key cell types involved in allergic inflammation, and CRTH2 is expressed on their surface, mediating responses to PGD₂. caymanchem.comneobioscience.comebi.ac.uknih.gov

Studies in Pancreatic Islet Cells and Beta-Cell Lines

CRTH2, also known as GPR44, is selectively expressed in pancreatic beta-cells. nih.gov This expression has led to the investigation of MK-7246 and its radiolabeled forms as potential tools for imaging beta-cell mass using Positron Emission Tomography (PET). In vitro studies using radiolabeled MK-7246 have been conducted to assess its binding to pancreatic cells.

Studies using [¹¹C]MK-7246 demonstrated focal binding in areas corresponding to insulin-positive islets of Langerhans in human pancreatic sections. nih.gov This finding supports the specific binding of MK-7246 to CRTH2/GPR44 expressed on beta cells within the islets.

Further in vitro assessments with [¹⁸F]MK-7246 showed strong binding to CHO-K1 cells engineered to express GPR44, while minimal binding was observed in negative control CHO-K1 cells. Importantly, studies using an engineered human pancreatic beta-cell line (EndoC-BH1) and highly purified pancreatic endocrine fractions demonstrated significantly higher uptake of [¹⁸F]MK-7246 compared to the exocrine fraction. These results underscore the selectivity of MK-7246 for beta cells within the pancreas.

Co-culture Systems for Studying Compound Interactions within Complex Biological Environments

While co-culture systems are valuable tools for investigating cellular interactions in complex biological environments, such as the interplay between different immune cell types or between immune cells and tissue-specific cells, specific detailed preclinical studies utilizing co-culture systems to evaluate the effects of MK-7246 or MK-7246-d3 were not prominently featured in the analyzed literature. Research in related areas has employed co-culture approaches to study immune cell differentiation and interaction, for example, co-cultures of eosinophils and T cells to explore Th cell differentiation or dendritic cells and T cells to study immune tolerance. The application of co-culture systems could potentially be relevant for future investigations into the effects of this compound on the interactions between CRTH2/GPR44-expressing cells (like immune cells or beta cells) and other cell types in a more complex environment.

In Vivo Studies in Animal Models of Inflammatory and Metabolic Diseases

Preclinical in vivo studies with MK-7246 have been conducted in various animal models to evaluate its potential therapeutic effects in inflammatory diseases, particularly respiratory conditions, and its utility as a PET imaging agent for beta-cell mass in the context of diabetes.

Evaluation of MK-7246 in Respiratory Disease Models (e.g., asthma, allergic rhinitis)

MK-7246 was initially developed with a focus on treating respiratory diseases. ebi.ac.uk Preclinical studies in various rodent models of asthma, allergic rhinitis, and atopic dermatitis have indicated that MK-7246 can modulate inflammatory responses. caymanchem.com

In sheep models, MK-7246 demonstrated significant inhibitory effects on antigen-induced late phase bronchoconstriction and airway responsiveness. caymanchem.com Furthermore, studies in both sheep and monkeys showed that MK-7246 reduced antigen-induced eosinophilia, a hallmark of allergic inflammation. caymanchem.com These findings support the role of CRTH2 antagonism by MK-7246 in mitigating key features of allergic respiratory diseases. Animal models of allergic rhinitis and asthma often involve inflammatory processes mediated by IgE, Th2 cells, mast cells, and eosinophils, reflecting aspects of the human conditions.

Investigation of CRTH2/GPR44 Pathway Modulation in Specific Organ Systems

Preclinical research with MK-7246 has demonstrated its activity in modulating the CRTH2/GPR44 pathway in various biological systems and relevant organ contexts. CRTH2/GPR44 is expressed on various inflammatory cells, including eosinophils, basophils, and T-helper type 2 (Th2) cells, playing a significant role in inflammatory and allergic responses. caymanchem.comnih.govmdpi.comamegroups.org Studies have shown that MK-7246 can block antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep, highlighting its potential in respiratory disease models. nih.govmdpi.comamegroups.org

Beyond inflammatory cells, GPR44 has also been identified as being highly expressed in the beta cells of the pancreas in humans and certain large animals like pigs and non-human primates. researchgate.netmdpi-res.commdpi.com This selective expression has led to the investigation of MK-7246 and its radiolabeled forms as potential imaging agents for quantifying beta-cell mass using Positron Emission Tomography (PET). nih.govresearchgate.netmdpi-res.commdpi.comamazon.comnih.gov Preclinical evaluations with [11C]MK-7246 and [18F]MK-7246 in rats and pigs have demonstrated specific binding to GPR44-rich areas, including the pancreas. nih.govresearchgate.netamazon.comnih.gov

This compound plays a valuable role in these investigations, particularly when precise quantification of the parent compound or its metabolites is required in complex biological matrices from different organ systems. Its use as an internal standard in bioanalytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), allows for accurate determination of MK-7246 concentrations in tissue samples and biological fluids, supporting pharmacokinetic and pharmacodynamic studies in these specific organ systems.

Use of this compound for Target Validation and Biomarker Discovery

Target validation and biomarker discovery are critical phases in preclinical drug development. MK-7246, as a selective antagonist, has been instrumental in validating CRTH2/GPR44 as a therapeutic target in various disease models. nih.govmdpi.comamegroups.org this compound supports these efforts by providing a reliable tool for quantitative analysis, which is essential for establishing relationships between drug exposure, target engagement, and biological response.

Deconvoluting Off-Target Effects of Non-deuterated Analogues

While MK-7246 has demonstrated high selectivity for CRTH2/GPR44 over a wide range of other receptors and enzymes, including other prostanoid receptors, understanding its complete pharmacological profile and potential off-target interactions is crucial. caymanchem.comnih.govmdpi.comamegroups.orgthermofisher.com Deuterated analogues like this compound can assist in deconvoluting the effects of the parent compound from those of its metabolites. By administering the deuterated form, researchers can differentiate the metabolic pathways and rates compared to the non-deuterated compound. This is particularly useful in identifying metabolites that might contribute to off-target effects or toxicity, allowing for a clearer understanding of the parent compound's intrinsic activity.

Establishing Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Settings

Establishing robust pharmacokinetic (PK) and pharmacodynamic (PD) relationships is fundamental in preclinical research to understand how drug exposure correlates with biological effects. MK-7246 has shown good oral bioavailability and metabolic stability in various animal species. nih.govmdpi.comamegroups.org this compound is invaluable in preclinical PK/PD studies. Its isotopic label makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, the gold standard for measuring drug concentrations in biological samples. amegroups.orgthermofisher.comthermofisher.com The use of a stable isotope-labeled internal standard like this compound helps to account for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reproducible quantification of MK-7246 concentrations over time and across different tissues. This precise PK data is then correlated with PD endpoints (e.g., modulation of inflammatory markers, receptor occupancy) to build comprehensive PK/PD models.

AnalyteBioanalytical TechniqueRole of this compound
MK-7246LC-MS/MSInternal Standard
MK-7246LC-MS/MSMetabolic Profiling
MetabolitesLC-MS/MSIdentification & Quantification (relative to parent/IS)

Identification of Downstream Biological Markers Modulated by CRTH2/GPR44 Antagonism

Antagonism of CRTH2/GPR44 by MK-7246 is expected to modulate downstream biological pathways and the expression or activity of specific biological markers. In the context of inflammation, this could involve changes in cytokine and chemokine profiles, immune cell activation markers, or tissue remodeling markers. In the context of beta-cell research, modulation could relate to insulin (B600854) secretion pathways or markers of beta-cell function and mass. mdpi.com

Preclinical studies using MK-7246 aim to identify these downstream markers to better understand the mechanism of action and to potentially identify biomarkers of response or disease progression. This compound can support these studies, particularly in quantitative 'omics' approaches such as quantitative proteomics or metabolomics, where precise measurement of changes in biological molecules is necessary. While MK-7246 is the pharmacologically active agent, the deuterated analogue can be used in spike-in experiments or as a reference in analytical workflows to improve the accuracy and reliability of quantifying changes in potential protein or metabolite biomarkers modulated by CRTH2/GPR44 antagonism.

Potential Downstream Markers (Examples based on CRTH2/GPR44 function)Relevant Organ SystemsHow this compound Can Assist
Inflammatory Cytokines/ChemokinesRespiratory System, Immune SystemQuantitative analysis in tissue/fluid samples using LC-MS
Immune Cell Activation MarkersImmune SystemSupporting PK/PD correlations with immune cell responses
Markers of Beta-Cell Function/MassPancreasQuantitative analysis in pancreatic tissue/fluids
Prostanoid MetabolitesVariousMetabolic profiling and quantification

Theoretical and Computational Research on Deuterium Isotope Effects in Mk 7246 D3

Quantum Mechanical and Molecular Dynamics Simulations of C-H/C-D Bonds

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are fundamental computational tools used to investigate the properties of chemical bonds and molecular systems mdpi.comanu.edu.auacs.orgunibo.it. In the context of deuterated compounds like MK-7246-d3, these simulations can provide insights into the differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. Due to the increased mass of deuterium (B1214612) compared to protium (B1232500), C-D bonds have lower zero-point vibrational energy and are generally stronger and more stable than their C-H counterparts biorxiv.orgaip.org. QM calculations, often based on Density Functional Theory (DFT), can be used to model these differences in bond energies and vibrational frequencies mdpi.comnih.govrsc.orgchemrxiv.orgmdpi.com. MD simulations can then utilize parameters derived from QM calculations or empirical force fields to simulate the dynamic behavior of the molecule, exploring how these bond differences might influence molecular vibrations and local dynamics mdpi.combiorxiv.orgnih.govnih.govchemrxiv.org.

Predicting Kinetic Isotope Effects on Metabolic Stability

A primary application of computational methods in studying deuterated drugs is the prediction of Kinetic Isotope Effects (KIEs) on metabolic stability researchgate.netontosight.aibiorxiv.org. Drug metabolism often involves the enzymatic cleavage of C-H bonds, frequently mediated by cytochrome P450 enzymes doi.orgacs.orgnih.gov. The substitution of hydrogen with deuterium at metabolically labile positions can slow down these bond-breaking reactions, leading to a significant KIE (expressed as the ratio of the reaction rate with the C-H bond to that with the C-D bond, kH/kD) researchgate.netbiorxiv.orgmdpi.com. Computational methods, including QM calculations and transition state theory, can be employed to model the transition states of enzymatic reactions and predict the magnitude of KIEs for specific metabolic pathways researchgate.netchemrxiv.orgmdpi.comdoi.orgmdpi.com. For a compound like this compound, computational studies could aim to identify the most likely sites of metabolism in the non-deuterated MK-7246 and then predict how the deuterium substitutions in this compound would affect the reaction rates at these sites researchgate.netnih.gov. This can help predict if the deuteration is likely to lead to improved metabolic stability and potentially altered metabolic profiles researchgate.netontosight.ainih.gov.

Modeling Conformational Changes and Receptor Interactions Due to Deuteration

While the primary effect of deuteration is often on bond strength and metabolic lability, computational methods can also explore potential, albeit typically subtle, influences on molecular conformation and interactions with biological targets like receptors mdpi.combiorxiv.orgnih.govnih.govchemrxiv.orgpwr.edu.plnih.govscispace.com. MD simulations can be used to sample the conformational space of this compound and compare it to that of MK-7246 mdpi.combiorxiv.orgnih.gov. Although deuterium substitution is generally not expected to cause large-scale conformational shifts, subtle changes in vibrational modes could theoretically influence non-covalent interactions such as hydrogen bonding or van der Waals forces, which are crucial for ligand-receptor binding mdpi.commdpi.comnih.gov. Computational docking and MD simulations can model the binding poses and interactions of both the deuterated and non-deuterated forms with their target receptor(s) to assess if the deuterium atoms at specific positions might subtly alter the binding affinity or kinetics mdpi.comdomainex.co.ukswri.orgmdpi.com.

In Silico Predictions of Pharmacokinetic Properties of Deuterated Analogs

In silico (computational) methods are widely used in drug discovery to predict various pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) acs.orgdomainex.co.ukmdpi.com. These predictions help in prioritizing compounds and understanding their likely behavior in vivo.

Predicting Changes in Plasma Protein Binding and Tissue Distribution

Computational methods can also be applied to predict plasma protein binding and tissue distribution of drug molecules nih.gov. These properties are influenced by a compound's physicochemical characteristics and its interactions with proteins and lipids in plasma and various tissues nih.gov. While direct effects of carbon-deuterium bonds on binding interactions are usually considered minor, changes in metabolic stability predicted for this compound could indirectly influence its plasma protein binding and tissue distribution nih.gov. If MK-7246 is rapidly metabolized, its concentration available for binding and distribution is lower. By slowing down metabolism, deuteration in this compound could lead to higher systemic concentrations of the parent compound, potentially affecting the extent of plasma protein binding and distribution into tissues simply due to increased availability nih.gov. Computational models can assess how altered metabolic rates might impact the free fraction of the drug in plasma and its subsequent partitioning into different tissues based on its inherent properties nih.gov.

Structure-Based Drug Design and Deuterated Analogue Optimization

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target protein to guide the design and optimization of drug candidates domainex.co.ukswri.orgmdpi.comnih.govoscars-project.eu. Computational techniques within SBDD, such as molecular docking and molecular dynamics simulations, are used to understand how a ligand interacts with its target at the atomic level domainex.co.ukswri.orgmdpi.com.

Rational Design of Deuteration Sites to Enhance Desired Pharmacological Properties

Rational design of deuteration sites involves identifying specific hydrogen atoms within a molecule whose substitution with deuterium is likely to yield beneficial changes in pharmacological properties. This process is heavily reliant on computational predictions and understanding of metabolic pathways. C-H bonds that are susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes, are prime candidates for deuteration. The kinetic isotope effect is most pronounced when C-H bond breaking is the rate-limiting step in a metabolic transformation. By replacing these hydrogens with deuterium, the rate of this specific metabolic step can be slowed down, thereby reducing the clearance rate of the drug and potentially increasing its half-life in the body.

Computational chemistry techniques, such as Density Functional Theory (DFT), are essential in predicting the vibrational frequencies and bond dissociation energies of C-H versus C-D bonds mdpi.comnih.gov. These calculations can help identify the most labile C-H bonds in the MK-7246 structure that are likely targets for metabolic enzymes. Furthermore, computational models can simulate the metabolic reactions and predict how deuterium substitution at different positions would affect the activation energy barrier and reaction rate.

For a compound like MK-7246, understanding its metabolic fate is crucial for rational deuteration design. Although specific metabolic studies on this compound were not found, general principles apply. If, for instance, a specific methyl group or a hydrogen on a carbon adjacent to a heteroatom in MK-7246 is a known site of oxidative metabolism, deuterating these positions in this compound would be a rational design strategy to impede such metabolism and potentially improve pharmacokinetic parameters. The "magic methyl" effect, where a methyl group is critical for activity or pharmacokinetics, makes deuteration of such groups (forming a CD3 group) a common strategy rsc.org.

Theoretical calculations can provide insights into the potential magnitude of the kinetic isotope effect at different sites, guiding the synthesis of specific deuterated analogs. This iterative process of computational prediction and targeted synthesis allows researchers to explore the structure-pharmacokinetic relationships of deuterated compounds efficiently.

Virtual Screening and Docking Studies with Deuterated Ligands

Virtual screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction modes of small molecules with their biological targets mdpi.comnih.govnih.govjddtonline.info. In the context of deuterated compounds like this compound, these methods can be applied to assess whether the deuterium substitution impacts the binding to the target receptor, CRTH2.

While deuterium substitution typically has a minimal direct electronic or steric effect on binding compared to hydrogen, it can indirectly influence binding in several ways. Changes in the molecule's conformational preferences due to altered zero-point energies of vibrations can subtly affect how the ligand presents itself to the binding site. Additionally, if the binding involves hydrogen bonding where the substituted hydrogen is directly involved as a donor, the change from H to D can slightly alter the hydrogen bond strength due to the Ubbelohde effect nih.gov.

Molecular docking simulations can predict the preferred orientation and binding pose of this compound within the binding pocket of the CRTH2 receptor. By comparing the docking scores and interaction profiles of MK-7246 and this compound, researchers can computationally evaluate if the deuteration affects the binding affinity or introduces any significant changes in the key interactions with the receptor residues. mdpi.comnih.gov

Virtual screening campaigns can also be performed using libraries of deuterated compounds, including this compound, against the known or predicted structure of the target receptor. This allows for the in silico identification of potential binders from a pool of deuterated analogs. mdpi.comnih.gov

Furthermore, molecular dynamics simulations can complement docking studies by providing insights into the dynamic stability of the receptor-ligand complex over time. These simulations can reveal if the deuterium substitution affects the flexibility of the ligand or the receptor-ligand interactions within the binding site. mdpi.comnih.gov

Future Research Directions and Translational Perspectives for Mk 7246 D3

Exploration of Novel Therapeutic Applications for CRTH2/GPR44 Modulation

While CRTH2/GPR44 antagonists have been investigated for respiratory conditions, emerging research indicates broader roles for this receptor in various inflammatory and metabolic processes, suggesting potential applications in other diseases.

Research into Autoimmune and Other Inflammatory Conditions Beyond Respiratory Diseases

CRTH2/GPR44 is expressed on various immune cells, including Th2 cells, eosinophils, and basophils, which are involved in inflammatory responses plos.org. While its role in allergic inflammation, particularly asthma, is well-established, investigations are exploring its involvement in other inflammatory and autoimmune diseases researchgate.netresearchgate.net. The PGD2-GPR44 pathway is implicated in diseases affecting diverse systems, including the central nervous system, urinary tract, gastrointestinal tract, skin, bone, and cartilage, as well as certain cancers researchgate.net. Studies in mouse models of tobacco smoke-induced airway inflammation, mimicking chronic obstructive pulmonary disease (COPD), have shown promising results with CRTH2 antagonism, including decreased inflammatory cells and improved lung pathology nih.gov. Although a Phase II trial of a CRTH2 antagonist in COPD patients did not replicate these positive effects, the underlying mechanisms and potential for targeting CRTH2 in other inflammatory lung conditions, such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), are still being investigated nih.govbiorxiv.orgdntb.gov.ua. Research also suggests a potential role for GPR44 in myeloid leukemia, where its activation may decrease disease severity nih.gov.

Further Investigation of GPR44 as a Pancreatic Beta-Cell Target for Diabetes Research

GPR44 has been identified as a promising biomarker candidate for monitoring beta-cell mass (BCM), a key aspect of diabetes progression mdpi.commdpi.comresearchgate.net. It is highly expressed in human pancreatic beta cells but not significantly in other endocrine or exocrine pancreatic tissues mdpi.commdpi.comresearchgate.net. While activation of GPR44 was initially hypothesized to inhibit insulin (B600854) secretion, clinical trials with a GPR44 inhibitor did not show a major impact on insulin secretion in patients with type 2 diabetes mdpi.commdpi.comresearchgate.net. However, studies have demonstrated that GPR44 inhibition can improve islet function under inflammatory and hyperglycemic stress mdpi.commdpi.comresearchgate.netuio.no. Research in diabetic mice transplanted with human islets showed that GPR44 antagonist treatment preserved islet graft area and function, improved glucose tolerance, and decreased fasting glucose levels researchgate.netuio.no. These findings suggest that targeting GPR44 could be beneficial for preserving islet function and survival in the context of diabetes, particularly under inflammatory conditions uio.no. Further research is needed to fully elucidate the role of GPR44 in diabetes etiology and to explore its potential as a therapeutic target or as an imaging biomarker for beta-cell mass using radiolabeled ligands like [11C]MK-7246 or [18F]MK-7246 mdpi.commdpi.comresearchgate.netdiabetesjournals.orgmdpi.com.

Advanced Preclinical Model Development

Advancements in preclinical modeling are crucial for a better understanding of CRTH2/GPR44's roles and for evaluating the potential of compounds like MK-7246-d3.

Utilization of Organ-on-a-Chip and Microphysiological Systems for In Vitro Research

Organ-on-a-chip and microphysiological systems (MPS) are advanced in vitro platforms that mimic human organ structure and function, offering alternatives to traditional animal models for disease modeling and drug testing nih.govbioradiations.commdpi.comaltex.orgnih.gov. These systems can incorporate human cells and reproduce aspects of in vivo development and inflammatory responses bioradiations.com. Multi-organ MPS hold promise for modeling chronic inflammatory diseases that affect multiple systems nih.gov. Immunocompetent MPS, which include embedded or circulating immune cells, are particularly valuable for studying inflammatory diseases and evaluating drug responses bioradiations.com. The ability to test target molecules in human cells behaving as they would in living organs makes these systems appealing for drug discovery bioradiations.com. MPS can also be combined with machine learning and computational modeling to improve the prediction of in vivo and clinical outcomes nih.gov. While challenges remain in standardization and validation, MPS are increasingly being used in pharmaceutical drug screening and disease studies nih.govaltex.org.

Development of Genetically Modified Animal Models for Specific Pathway Research

Genetically modified animal models, including knockout and transgenic models, are essential tools for studying the roles of specific proteins and pathways in disease development nih.govusamv.roscielo.br. For CRTH2/GPR44 research, genetically modified mice, such as CRTH2 knockout mice, have been used to investigate the receptor's function in various inflammatory conditions, including ALI biorxiv.orgnih.gov. Large animal models, particularly pigs, are increasingly utilized due to their greater similarity to humans in terms of anatomy, physiology, and genetics compared to rodents scienceopen.combio-integration.org. Genetically modified large animal models are being developed to recapitulate human inherited disorders, including those involving metabolic and immune systems scienceopen.combio-integration.org. For studying GPR44 in the context of diabetes and beta-cell mass, large animal models like pigs and non-human primates are considered more suitable than rodents due to differences in GPR44 expression and islet architecture mdpi.commdpi.comresearchgate.net. Genetically modified animal models can help delineate the roles of CRTH2/GPR44 in specific pathways and diseases, providing valuable insights for therapeutic development nih.govscienceopen.combio-integration.org.

Broadening the Scope of Deuterium (B1214612) Labeling in Drug Discovery and Development

Deuterium labeling, as seen in this compound, is a valuable strategy in drug discovery and development. Replacing hydrogen atoms with deuterium can alter a compound's pharmacokinetic properties, primarily by increasing metabolic stability due to the stronger carbon-deuterium bond musechem.comclearsynth.comunibestpharm.comresearchgate.netresearchgate.net. This can lead to improved half-life and potentially reduced dosing frequency unibestpharm.com. Deuteration can also influence drug selectivity by reducing the formation of non-selective metabolites and potentially decrease toxicity by altering metabolic pathways unibestpharm.comresearchgate.net. Furthermore, deuterium labeling is crucial for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry, where deuterated compounds serve as internal standards musechem.comresearchgate.net. The application of deuterium labeling is expanding, offering opportunities to optimize drug properties and explore new therapeutic avenues unibestpharm.comresearchgate.net. Future research will likely continue to explore the strategic placement of deuterium atoms to fine-tune the pharmacokinetic and safety profiles of drug candidates, including those targeting CRTH2/GPR44.

Methodological Advancements in Deuterium Synthesis and Analysis

Methodological advancements in deuterium synthesis focus on achieving site-specific and high levels of deuterium incorporation efficiently and cost-effectively. Techniques range from traditional hydrogen-deuterium exchange reactions to more sophisticated metal-catalyzed processes and biocatalytic methods. Base-mediated deuteration, for instance, has been explored for its operational simplicity and ability to achieve high deuterium incorporation in various organic molecules, with studies highlighting the role of electronic effects of substrates and the reaction solvent in controlling the degree of deuteration. gmu.edu Hydrothermal reactions using deuterium oxide (D₂O) in Parr reactors are also employed for generating perdeuterated precursors for the synthesis of target molecules. rsc.org

Strategic Integration of Deuterated Probes in Mechanistic Biology Studies

Deuterated compounds serve as invaluable probes in mechanistic biology studies, primarily through the application of kinetic isotope effects (KIEs). KIEs arise from the difference in mass between isotopes, which affects vibrational frequencies and reaction rates when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step of a reaction. gmu.edunih.gov By comparing the reaction rates of a compound and its deuterated analog, researchers can gain insights into the transition state of a reaction and identify which bonds are undergoing changes. gmu.edunih.gov This is particularly useful for elucidating the mechanisms of enzyme-catalyzed reactions and metabolic transformations.

For a compound like MK-7246, which undergoes metabolism, potentially involving enzymes like UGT2B17 mdpi.com, a deuterated analog like this compound could be used to investigate the role of specific hydrogen atoms in its metabolic breakdown. By strategically placing deuterium atoms at different positions within the MK-7246 structure, researchers could synthesize various deuterated isotopologues. Measuring the reaction rates of these isotopologues in metabolic studies (e.g., with isolated enzymes or in liver microsomes) could reveal significant KIEs at positions where C-H bond cleavage is part of the rate-determining step of a metabolic pathway. A normal KIE (kH/kD > 1) would suggest that the C-H bond breaking at the deuterated position is involved in the rate-limiting step. gmu.edunih.gov

Deuterated probes can also be used in structural biology studies, for example, in NMR spectroscopy to simplify spectra or in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein dynamics and interactions. researchgate.netnih.govhoelzel-biotech.com While specific applications of this compound in such detailed mechanistic or structural studies were not found, the general principles of using deuterated probes for these purposes are well-established in the field.

Ethical Considerations in Advanced Preclinical Research (General Research Ethics)

Ethical considerations are paramount in all stages of research, including advanced preclinical studies. A fundamental ethical requirement is that the potential benefits of research must outweigh the potential harms. medchemexpress.comnih.gov This necessitates a rigorous approach to preclinical study design and execution to ensure a well-grounded hypothesis and a reasonable probability of success before proceeding to human trials. nih.gov

Key ethical principles in preclinical research include honesty, objectivity, integrity, careful examination of work, transparent data sharing, and respect for intellectual property. mdpi.com Reproducibility and transparency are considered fundamental ethical pillars, requiring robust study designs and full disclosure of experimental details and data. mdpi.commdpi.com Avoiding redundant experiments and minimizing the use of animals in research, guided by the 3Rs principles (Replace, Reduce, Refine), are also crucial ethical considerations. mdpi.com

Institutional Animal Care and Use Committees (IACUCs) play a vital role in ensuring the ethical treatment and welfare of animals in research. mdpi.com Regulatory bodies like the FDA and EMA also enforce rigorous regulations to ensure the safety and efficacy of potential therapeutics, which are informed by preclinical data. mdpi.com

Ethical challenges in preclinical research can include publication bias, overestimation of treatment effects, and difficulties in replicating findings, highlighting the need for policies establishing standards for preclinical studies. medchemexpress.comnih.gov The perspectives of scientists themselves on ethical issues in preclinical research, such as data management, integrity, and the importance of reporting negative results, are also important for identifying key challenges and improving ethical practices. mdpi.com

In the context of advanced preclinical research involving novel compounds or techniques, such as the use of deuterated probes or advanced imaging modalities, researchers must balance the pursuit of scientific knowledge and potential therapeutic advancements with the ethical responsibilities to conduct research with integrity, minimize harm, and ensure transparency. mdpi.com

Q & A

Q. How should researchers handle non-reproducible results in this compound studies?

  • Methodological Answer : Establish a replication pipeline with independent labs using shared reagents (e.g., Addgene plasmids). Publish detailed lab notebooks via platforms like Protocols.io . Perform root-cause analysis using Ishikawa diagrams to trace errors to specific procedural steps (e.g., storage conditions, operator variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.